4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions .
Vorbereitungsmethoden
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol typically involves the reaction of 2-methylphenol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction scheme is as follows:
Reaction of 2-methylphenol with tert-butyldiphenylsilyl chloride:
Analyse Chemischer Reaktionen
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol undergoes various chemical reactions, primarily involving the silyl ether group. Some common reactions include:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The silyl ether group is generally stable under reducing conditions, but the phenolic group can be reduced to form corresponding alcohols.
Substitution: The silyl ether group can be cleaved using fluoride ions (e.g., TBAF) to regenerate the free phenol.
Wissenschaftliche Forschungsanwendungen
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is widely used in scientific research due to its stability and versatility. Some applications include:
Organic Synthesis: Used as a protecting group for phenols and alcohols in multi-step organic synthesis.
Medicinal Chemistry: Employed in the synthesis of complex molecules, including pharmaceuticals, where selective protection and deprotection of hydroxyl groups are required.
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Wirkmechanismus
The primary function of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is to protect hydroxyl groups during chemical reactions. The tert-butyldiphenylsilyl group provides steric hindrance, which prevents unwanted reactions at the protected site. The silyl ether bond is stable under acidic and basic conditions but can be selectively cleaved using fluoride ions .
Vergleich Mit ähnlichen Verbindungen
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is similar to other silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. it offers increased stability towards acidic hydrolysis and nucleophilic species due to the bulkier tert-butyldiphenylsilyl group . This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial.
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ether
- Triisopropylsilyl (TIPS) ether
- Trimethylsilyl (TMS) ether
Eigenschaften
CAS-Nummer |
108534-49-2 |
---|---|
Molekularformel |
C23H26O2Si |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylphenol |
InChI |
InChI=1S/C23H26O2Si/c1-18-17-19(15-16-22(18)24)25-26(23(2,3)4,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,1-4H3 |
InChI-Schlüssel |
PUKNGXIMKDUBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.